Cas no 103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-)

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- structure
103553-98-6 structure
Product Name:4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
CAS-nummer:103553-98-6
MF:C19H16O7
MW:356.326146125793
CID:231618
PubChem ID:91884891
Update Time:2025-11-01

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
    • 3,7-Di-O-acetylpinobanksin
    • (2R,3R)-5-Hydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromene-3,7-diyl diacetate
    • 3,7-O-Diacetylpinobanksin
    • Pinanyltrimethylsilan
    • Pinobanksin-3,7-diacetat
    • [ "" ]
    • 3,7-O-Diacetylpibanksin
    • [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
    • AKOS032962080
    • F92952
    • Populigenin
    • FS-10089
    • 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-,(2R-trans)-
    • 103553-98-6
    • (2R,3R)-5-Hydroxy-4-oxo-2-phenylchromane-3,7-diyl diacetate
    • Inchi: 1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
    • InChI-sleutel: JHHPBJCBJRYFGP-MOPGFXCFSA-N
    • LACHT: O1C2C=C(C=C(C=2C([C@@H]([C@H]1C1C=CC=CC=1)OC(C)=O)=O)O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 356.09000
  • Monoisotopische massa: 356.08960285g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 554
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 99.1Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.4±0.1 g/cm3
  • Kookpunt: 564.2±50.0 °C at 760 mmHg
  • Vlampunt: 204.7±23.6 °C
  • PSA: 99.13000
  • LogboekP: 2.56560
  • Dampfdruk: 0.0±1.6 mmHg at 25°C

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Beveiligingsinformatie

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2910-1 mg
3,7-O-Diacetylpinobanksin
103553-98-6
1mg
¥1475.00 2022-04-26
TargetMol Chemicals
TN2910-5 mg
3,7-O-Diacetylpinobanksin
103553-98-6 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN2910-1 mL * 10 mM (in DMSO)
3,7-O-Diacetylpinobanksin
103553-98-6 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN2910-5mg
3,7-O-Diacetylpinobanksin
103553-98-6
5mg
¥ 3230 2024-07-20
A2B Chem LLC
AE17426-5mg
3,7-O-Diacetylpinobanksin
103553-98-6 96.0%
5mg
$577.00 2024-04-20
TargetMol Chemicals
TN2910-1 ml * 10 mm
3,7-O-Diacetylpinobanksin
103553-98-6
1 ml * 10 mm
¥ 3330 2024-07-20
TargetMol Chemicals
TN2910-5mg
3,7-O-Diacetylpinobanksin
103553-98-6
5mg
¥ 3230 2024-07-24
TargetMol Chemicals
TN2910-1 ml * 10 mm
3,7-O-Diacetylpinobanksin
103553-98-6
1 ml * 10 mm
¥ 3330 2024-07-24
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen